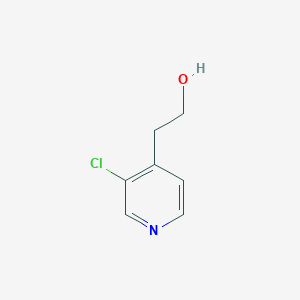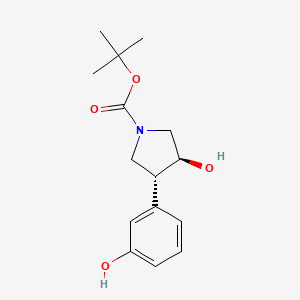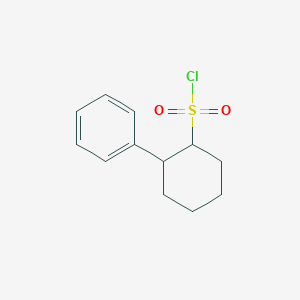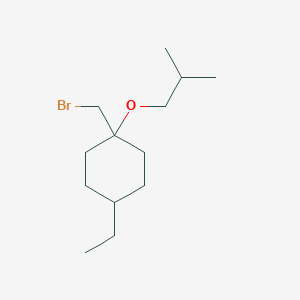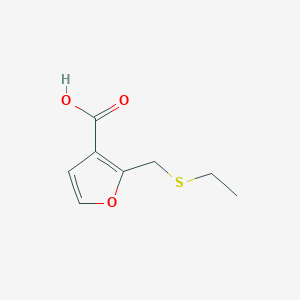
4-Butyl-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-2-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, where a butyl group is attached to the fourth position and a chlorine atom is attached to the second position of the phenol ring. This compound is known for its antiseptic properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butyl-2-chlorophenol can be synthesized through the chlorination of 4-butylphenol. The reaction involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The process is typically carried out in a solvent such as dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions. The reaction mixture is then stirred overnight at room temperature, followed by extraction with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form 4-butylphenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 4-butyl-2-chloroquinone.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 4-butyl-2-hydroxyphenol or 4-butyl-2-aminophenol.
Wissenschaftliche Forschungsanwendungen
4-Butyl-2-chlorophenol is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies related to its antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use as an antiseptic agent.
Industry: Used in the formulation of disinfectants and preservatives due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-Butyl-2-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. This mechanism is similar to other phenolic compounds, which are known to exert their antimicrobial effects by targeting cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butyl-2-chlorophenol: Similar structure but with a tert-butyl group instead of a butyl group.
2-Chlorophenol: Lacks the butyl group, making it less hydrophobic.
4-Butylphenol: Lacks the chlorine atom, affecting its reactivity and antimicrobial properties.
Uniqueness
4-Butyl-2-chlorophenol is unique due to the presence of both the butyl group and the chlorine atom, which confer specific chemical and physical properties. The butyl group increases the hydrophobicity of the molecule, enhancing its ability to interact with lipid membranes, while the chlorine atom contributes to its reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
18980-02-4 |
|---|---|
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
4-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3 |
InChI-Schlüssel |
XKPPCQGTLVOZEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


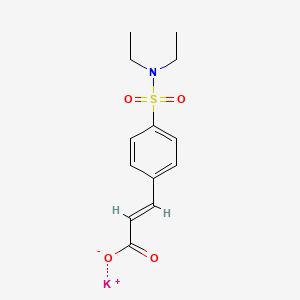
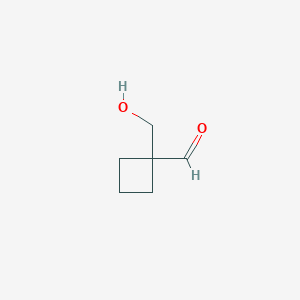

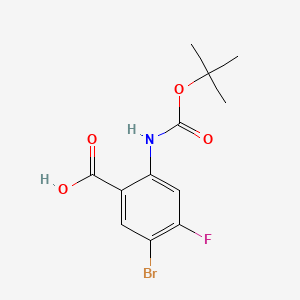
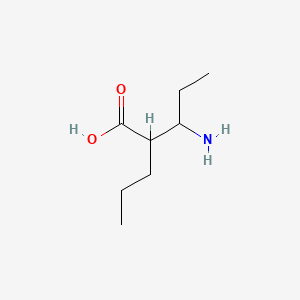
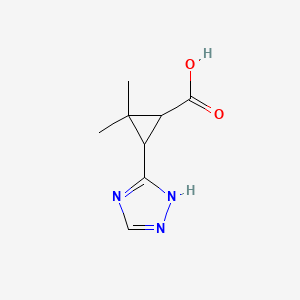
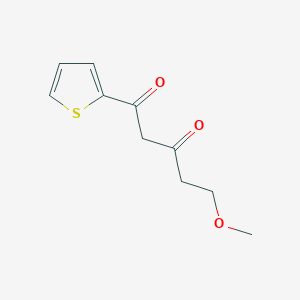
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
